REACTION_CXSMILES
|
Cl.[P:2]([C:6]1[C:7]([C:12]([OH:14])=[O:13])=[N:8][CH:9]=[CH:10][CH:11]=1)([OH:5])([OH:4])=[O:3]>O=[Pt]=O.C(O)(=O)C>[P:2]([CH:6]1[CH2:11][CH2:10][CH2:9][NH:8][CH:7]1[C:12]([OH:14])=[O:13])([OH:4])([OH:5])=[O:3] |f:0.1|
|
Name
|
3-phosphonopyridine-2-carboxylic acid hydrochloride
|
Quantity
|
348 mg
|
Type
|
reactant
|
Smiles
|
Cl.P(=O)(O)(O)C=1C(=NC=CC1)C(=O)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 3 atmospheres pressure and room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)C1C(NCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |